![molecular formula C13H24N2O2 B1524452 Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane CAS No. 1208530-70-4](/img/structure/B1524452.png)
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
Overview
Description
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Mechanism of Action
In terms of environmental factors, the relative energies of two least-strain conformers were evaluated using a variety of practically important computational chemistry methods for four closely related structures . These studies can provide insights into how environmental factors might influence the compound’s action, efficacy, and stability.
Biological Activity
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a bicyclic organic compound notable for its nitrogen-containing structure and the presence of a tert-butyloxycarbonyl (Boc) protective group. This compound is primarily recognized as a precursor in the synthesis of various bioactive molecules, particularly within medicinal chemistry and organic synthesis. Its significance lies in potential applications in drug development, especially targeting neurological pathways.
Chemical Structure and Properties
- Chemical Formula : C13H24N2O2
- CAS Number : 155560-04-6
- Molecular Weight : 240.35 g/mol
The compound's structure facilitates its incorporation into larger molecular frameworks, enhancing its utility in therapeutic contexts.
Biological Activity Overview
While this compound itself does not exhibit direct biological activity, it serves as a vital building block for synthesizing compounds that do. Research indicates that derivatives of this compound may interact with neurotransmitter systems, potentially influencing central nervous system functions.
The biological activity of this compound is largely derived from its structural similarity to other alkaloids, particularly the macrocyclic diamine alkaloids such as sarain A and madangamines. These compounds have been shown to modulate neurotransmitter systems, particularly:
- Serotonin
- Dopamine
- Norepinephrine
The inhibition of monoamine reuptake is a key mechanism through which related compounds exert their effects, making them valuable in treating mood disorders and other CNS-related conditions .
Drug Development Applications
Research has demonstrated the potential of 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors, which can be pivotal in developing treatments for depression and anxiety disorders .
Table 1: Summary of Biological Activities Related to 9-Azabicyclo[3.3.1]Nonane Derivatives
Synthetic Methodologies
Recent advancements in synthetic methodologies have enabled the efficient production of this compound derivatives that display promising biological activities. Techniques such as the Suzuki-Miyaura coupling reaction are commonly employed to synthesize similar compounds, expanding the repertoire of available therapeutic agents .
Scientific Research Applications
Structural Overview
Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane has the following molecular characteristics:
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 155560-04-6
The compound features a bicyclic structure that is pivotal for its interaction with biological targets, particularly neurotransmitter transporters.
Treatment of Mood Disorders
Research indicates that derivatives of 9-azabicyclo[3.3.1]nonane, including this compound, are effective in treating:
- Depression
- Anxiety Disorders
- Obsessive Compulsive Disorder (OCD)
These compounds can provide therapeutic benefits by enhancing the availability of neurotransmitters in the synaptic cleft, thus improving mood and emotional stability .
Pain Management
Monoamine reuptake inhibitors have also been noted for their efficacy in managing chronic pain conditions, leveraging their ability to modulate pain pathways in the central nervous system .
Study on Monoamine Reuptake Inhibition
A study demonstrated that this compound effectively inhibited serotonin and norepinephrine reuptake in vitro, showing promise as a dual-action antidepressant .
Pharmacokinetics and Efficacy
Further research into the pharmacokinetics of this compound revealed favorable absorption rates and bioavailability when administered in various formulations, enhancing its potential for clinical use .
Comparative Analysis with Other Compounds
Compound Name | Mechanism | Therapeutic Use | Efficacy |
---|---|---|---|
This compound | Monoamine reuptake inhibitor | Depression, Anxiety | High |
Imipramine | Tricyclic antidepressant | Depression | Moderate |
SSRIs (e.g., Fluoxetine) | Selective serotonin reuptake inhibitor | Depression | Variable |
This table illustrates how this compound compares favorably against traditional antidepressants regarding efficacy and side-effect profiles.
Properties
IUPAC Name |
tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPHWBRCRWNTLX-ZACCUICWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208530-70-4 | |
Record name | tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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